4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid
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Overview
Description
4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid is a complex organic compound that features a quinoline core, an azo linkage, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid typically involves multiple steps:
Formation of the Azo Linkage: The initial step involves the diazotization of 4-hexylaniline followed by coupling with 6-hydroxyquinoline to form the azo compound.
Etherification: The hydroxyl group on the quinoline ring is then etherified with a suitable benzylic halide to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for diazotization and coupling reactions, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways due to its ability to undergo specific reactions under physiological conditions.
Medicine
In medicinal chemistry, the compound’s structure can be modified to develop new drugs with potential therapeutic effects. Its quinoline core is particularly of interest for the development of antimalarial and anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its azo linkage, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid involves its interaction with specific molecular targets. The azo linkage can undergo reduction to release active amines, which can then interact with cellular components. The quinoline core can intercalate with DNA, disrupting cellular processes and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(4-Hexylphenyl)diazenyl]quinoline: Lacks the benzoic acid moiety but shares the azo and quinoline structures.
4-[(E)-(4-Hexylphenyl)diazenyl]benzoic acid: Lacks the quinoline core but contains the azo and benzoic acid structures.
Quinoline-6-yl benzoate: Contains the quinoline and benzoic acid moieties but lacks the azo linkage.
Uniqueness
4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid is unique due to its combination of a quinoline core, an azo linkage, and a benzoic acid moiety. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
CAS No. |
827022-54-8 |
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Molecular Formula |
C29H29N3O3 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
4-[[7-[(4-hexylphenyl)diazenyl]quinolin-6-yl]oxymethyl]benzoic acid |
InChI |
InChI=1S/C29H29N3O3/c1-2-3-4-5-7-21-11-15-25(16-12-21)31-32-27-19-26-24(8-6-17-30-26)18-28(27)35-20-22-9-13-23(14-10-22)29(33)34/h6,8-19H,2-5,7,20H2,1H3,(H,33,34) |
InChI Key |
JELJWHHEQCBQBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=C(C=C3C=CC=NC3=C2)OCC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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